(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione
Overview
Description
(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperazine-2,5-dione core with two hydroxybenzyl groups attached at the 3 and 6 positions, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and 4-hydroxybenzyl bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxybenzyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxy groups can participate in substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted ethers or esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxybenzyl groups can interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate cellular signaling pathways and inhibit the activity of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
(3R,6R)-3,6-Bis(4-methoxybenzyl)piperazine-2,5-dione: Similar structure but with methoxy groups instead of hydroxy groups.
(3R,6R)-3,6-Bis(4-chlorobenzyl)piperazine-2,5-dione: Similar structure but with chlorobenzyl groups.
(3R,6R)-3,6-Bis(4-nitrobenzyl)piperazine-2,5-dione: Similar structure but with nitrobenzyl groups.
Uniqueness
(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione is unique due to the presence of hydroxy groups, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and making it a valuable compound for further research.
Biological Activity
(3R,6R)-3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione, often referred to as BHBPPD, is a synthetic compound with potential therapeutic applications due to its unique chemical structure. This compound features a piperazine core with hydroxybenzyl substituents that may contribute to its biological activity. Recent studies have highlighted its potential in various biological contexts, including anticancer and antioxidative properties.
Chemical Structure and Properties
- Chemical Formula: CHNO
- Molecular Weight: 326.35 g/mol
- CAS Number: 5625-40-1
The presence of hydroxy groups in BHBPPD enhances its ability to form hydrogen bonds, potentially increasing its biological interactions.
Anticancer Properties
Recent research has investigated the effects of BHBPPD on gastric cancer cells. A study demonstrated that BHBPPD significantly inhibited the proliferation of these cells. The mechanism appears to involve the induction of apoptosis through the modulation of key signaling pathways related to cell survival and death .
Table 1: Anticancer Activity of BHBPPD
Cell Line | IC (μM) | Mechanism of Action |
---|---|---|
Gastric Cancer | 15.0 | Induction of apoptosis via MAPK pathway |
Hepatocellular Carcinoma | 20.5 | Inhibition of cell cycle progression |
Breast Cancer | 18.7 | Activation of caspase-dependent pathways |
Antioxidative Activity
BHBPPD has also been evaluated for its antioxidative properties. A study using SH-SY5Y neuroblastoma cells showed that BHBPPD effectively protected against oxidative stress induced by hydrogen peroxide (HO). The compound reduced reactive oxygen species (ROS) levels and stabilized mitochondrial membrane potential, which are critical for cell survival .
Table 2: Antioxidative Activity of BHBPPD
Concentration (μM) | ROS Reduction (%) | Cell Viability (%) |
---|---|---|
10 | 30 | 85 |
20 | 50 | 90 |
40 | 70 | 95 |
The biological activity of BHBPPD is thought to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity: BHBPPD may inhibit specific enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways: It can affect pathways such as MAPK and PI3K/Akt, which are crucial in cancer cell survival and apoptosis.
- Antioxidant Defense: By reducing ROS levels, BHBPPD protects cells from oxidative damage, thereby enhancing cell viability under stress conditions .
Case Studies and Research Findings
- Gastric Cancer Study: A study published in a peer-reviewed journal found that treatment with BHBPPD resulted in a significant reduction in tumor size in xenograft models, supporting its potential as an anticancer agent.
- Neuroprotection: In neurodegenerative disease models, BHBPPD demonstrated protective effects against neuronal damage by enhancing antioxidant defenses and reducing inflammation .
Comparison with Similar Compounds
BHBPPD is structurally related to other piperazine derivatives but stands out due to its hydroxybenzyl groups, which enhance its biological activity compared to compounds like (3R,6R)-3,6-Bis(4-methoxybenzyl)piperazine-2,5-dione.
Table 3: Comparison with Related Compounds
Compound | Biological Activity |
---|---|
This compound | Anticancer, Antioxidant |
(3R,6R)-3,6-Bis(4-methoxybenzyl)piperazine-2,5-dione | Moderate anticancer activity |
(3R,6R)-3,6-Bis(4-chlorobenzyl)piperazine-2,5-dione | Limited biological studies |
Properties
IUPAC Name |
(3R,6R)-3,6-bis[(4-hydroxyphenyl)methyl]piperazine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c21-13-5-1-11(2-6-13)9-15-17(23)20-16(18(24)19-15)10-12-3-7-14(22)8-4-12/h1-8,15-16,21-22H,9-10H2,(H,19,24)(H,20,23)/t15-,16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCLOGFGKJCBP-HZPDHXFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H]2C(=O)N[C@@H](C(=O)N2)CC3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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